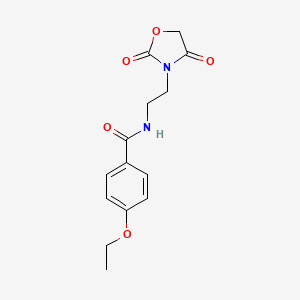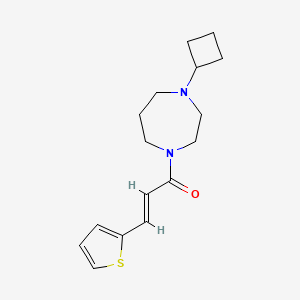
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as CTVP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CTVP belongs to the class of compounds known as diazepines, which have been found to exhibit a range of biological activities, including anxiolytic, sedative, and anticonvulsant effects. In recent years, research has focused on the synthesis, mechanism of action, and potential therapeutic applications of CTVP.
Mecanismo De Acción
The exact mechanism of action of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is thought to act on the GABAergic system, which is involved in the regulation of anxiety and seizure activity. (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to bind to the benzodiazepine site of the GABAA receptor, enhancing the activity of GABA and leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. In addition to its anxiolytic and anticonvulsant effects, (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been found to have sedative properties, which may make it useful in the treatment of sleep disorders. (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is its relatively simple synthesis method, which allows for large-scale production. Additionally, (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been found to be highly stable, making it a useful compound for long-term storage and use in experiments. However, one limitation of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. One area of interest is in the development of new analogs of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one with improved pharmacokinetic properties and enhanced therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one and its effects on the GABAergic system. Finally, there is potential for (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one to be used in the treatment of a range of neurological and inflammatory diseases, and further research is needed to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves a multi-step process that begins with the reaction of 4-cyclobutyl-1,4-diaminobutane with thiophene-2-carbaldehyde to produce the intermediate compound, (E)-3-(thiophen-2-yl)-N-(4-cyclobutyl-1,4-diazepan-1-yl)prop-2-enamide. The intermediate compound is then subjected to a cyclization reaction using acetic anhydride and sodium acetate to yield (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. The synthesis of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been optimized to improve yields and reduce the number of steps required, making it a more efficient process for large-scale production.
Aplicaciones Científicas De Investigación
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been the subject of numerous scientific studies exploring its potential as a therapeutic agent. One area of research has focused on its anxiolytic effects, with studies demonstrating that (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can reduce anxiety-related behaviors in animal models. Other studies have investigated the anticonvulsant effects of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, with promising results suggesting that it may be effective in the treatment of epilepsy. Additionally, (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-16(8-7-15-6-2-13-20-15)18-10-3-9-17(11-12-18)14-4-1-5-14/h2,6-8,13-14H,1,3-5,9-12H2/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJCTCXNRSAVLY-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


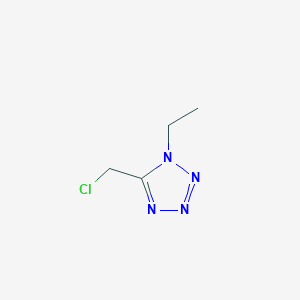
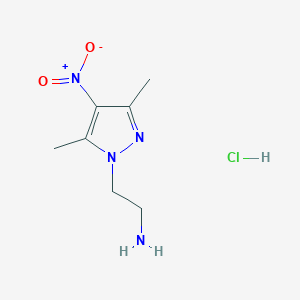
![(1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2396908.png)
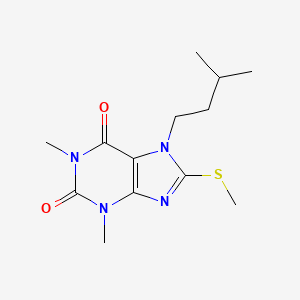
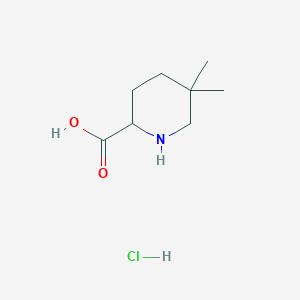

![N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide](/img/structure/B2396915.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2396917.png)
![N-(4-chloro-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2396919.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396922.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoic acid](/img/structure/B2396926.png)
![3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide](/img/structure/B2396927.png)
